![molecular formula C18H20F3N3O B2870092 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2380056-53-9](/img/structure/B2870092.png)
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the trifluoromethylpyridine core and subsequent functionalization. One common method involves the trifluoromethylation of a pyridine derivative, followed by coupling reactions to introduce the piperidine and methoxy groups . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine core but lacks the piperidine and methoxy groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure with a fluorine atom instead of a methyl group at the 2-position.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring instead of a piperidine ring, showing different chemical and biological properties.
Uniqueness
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-10-15(6-8-22-13)25-12-14-4-3-9-24(11-14)17-16(18(19,20)21)5-2-7-23-17/h2,5-8,10,14H,3-4,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJVMDOYLBSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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